
1-(3-Methylphenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Methylphenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea, also known as MPQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MPQ belongs to the class of quinazoline derivatives, which have been extensively studied for their diverse biological activities. In
Scientific Research Applications
Supramolecular Gelators and Silver(I) Complexes
Quinoline urea derivatives, including 1-(3-Methylphenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea, have been synthesized and studied for their ability to form supramolecular gelators in the presence of silver(I) complexes. These compounds have shown potential in creating novel gel materials, with applications in photophysical characterization and the study of microstructures through fluorescence microscopy (Braga et al., 2013).
Cyclization of o-Acylphenylacetic Acids
Studies on the cyclization of o-acylphenylacetic acids with urea have led to the formation of 1-aryl-3-hydroxyisoquinolines, demonstrating the chemical versatility and potential for synthesis of complex molecular structures using this compound as a precursor or related compound (Nowicki & Fabrycy, 1976).
Orexin-1 Receptor Antagonism
Research into the orexin-1 receptor (OX1R) pathway, which plays a critical role in arousal and stress, has identified compounds related to this compound as potential therapeutic agents. These compounds, through their antagonistic action on OX1R, could offer novel treatments for psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
Synthesis of Active Metabolites
The stereochemical determination and synthesis of active metabolites of potent PI3 kinase inhibitors, including structures analogous to this compound, have been described. This research contributes to the development of targeted cancer therapies by understanding the active forms of these compounds (Chen et al., 2010).
Antagonists for Human Adenosine A(3) Receptor
Isoquinoline and quinazoline urea derivatives, similar to this compound, have been identified as antagonists for the human adenosine A(3) receptor. These compounds have shown potential for further characterization of the A(3) receptor and possibly as therapeutic agents for conditions mediated by this receptor (van Muijlwijk-Koezen et al., 2000).
properties
IUPAC Name |
1-(3-methylphenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-12(2)23-17(15-9-4-5-10-16(15)21-19(23)25)22-18(24)20-14-8-6-7-13(3)11-14/h4-12H,1-3H3,(H2,20,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMGYKDJXYTELF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2409759.png)
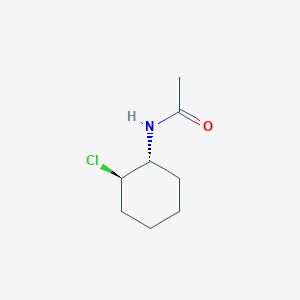
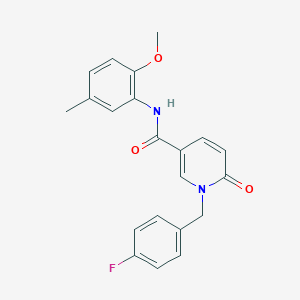
![N-([2,3'-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2409764.png)
![Methyl 4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}benzoate](/img/structure/B2409765.png)
![6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2409767.png)
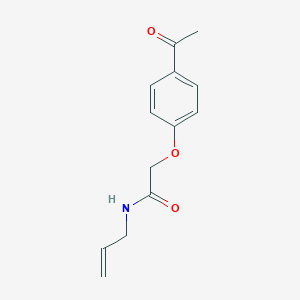

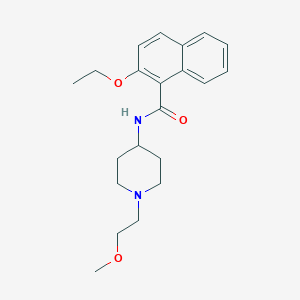
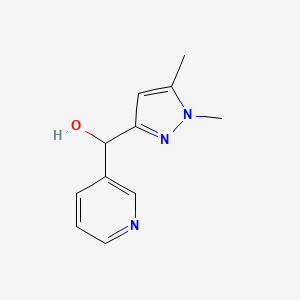
![1-(2-fluorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2409773.png)
![N-(3-acetylphenyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2409774.png)
![1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B2409775.png)
